1-(2-Chloro-6-methylquinolin-3-yl)ethanone
Description
Contextualization of the Quinoline (B57606) Nucleus in Heterocyclic Chemistry Research
The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in the field of heterocyclic chemistry. smolecule.commdpi.com Its unique electronic properties and rigid planar structure make it an attractive scaffold for the synthesis of complex molecules. The presence of the nitrogen atom in the pyridine ring imparts basicity and allows for a variety of chemical transformations, including N-alkylation, N-oxidation, and the formation of quaternary salts. The benzene portion of the ring system is susceptible to electrophilic substitution reactions, further expanding the possibilities for derivatization.
The versatility of the quinoline ring system is evident in its widespread occurrence in natural products, particularly alkaloids, and its central role in the synthesis of a diverse range of compounds with significant biological and material science applications. researchgate.net The exploration of novel synthetic methodologies to construct and functionalize the quinoline core remains an active and competitive area of research, driven by the continuous demand for new molecules with tailored properties.
Significance of Substituted Quinolines as Privileged Scaffolds in Drug Discovery Research
In the realm of drug discovery, the quinoline scaffold is considered a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. researchgate.netresearchgate.net The ability to introduce various substituents at different positions on the quinoline ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
The clinical and pharmacological importance of substituted quinolines is well-established. This scaffold is the backbone of numerous approved drugs with diverse therapeutic applications, including antimalarials (e.g., chloroquine (B1663885), quinine), antibacterials (e.g., ciprofloxacin), anticancer agents (e.g., camptothecin), and anti-inflammatory drugs. nih.gov The continued investigation of substituted quinolines is fueled by the urgent need for new and effective treatments for various diseases, as well as the challenge of overcoming drug resistance.
Specific Focus on 1-(2-Chloro-6-methylquinolin-3-yl)ethanone within Contemporary Quinoline Derivatives Research
This specific combination of functional groups on the quinoline scaffold makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activities. Research efforts are directed towards utilizing this compound to generate novel libraries of quinoline-based compounds for screening in various disease models.
Overview of Research Objectives and Scope for In-depth Investigation of the Compound
The primary research objective for the in-depth investigation of this compound is to fully elucidate its synthetic utility and explore the pharmacological potential of its derivatives. The scope of this investigation encompasses several key areas:
Optimization of Synthetic Routes: Developing efficient, high-yielding, and environmentally benign synthetic methods for the preparation of this compound.
Chemical Reactivity and Derivatization: Systematically exploring the reactivity of the chloro and ethanone (B97240) functional groups to generate a diverse library of novel quinoline derivatives.
Spectroscopic and Structural Characterization: Thoroughly characterizing the synthesized compounds using modern analytical techniques to confirm their structures and purity.
Evaluation of Biological Activity: Screening the newly synthesized derivatives for a range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Establishing relationships between the chemical structures of the derivatives and their observed biological activities to guide the design of more potent and selective compounds.
Through a comprehensive investigation of these aspects, researchers aim to unlock the full potential of this compound as a key intermediate in the development of new therapeutic agents and other valuable chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-(2-chloro-6-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3 |
InChI Key |
HLKLWBSKRYAKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 6 Methylquinolin 3 Yl Ethanone
Retrosynthetic Analysis for 1-(2-Chloro-6-methylquinolin-3-yl)ethanone
A retrosynthetic analysis of the target molecule, this compound (I), reveals a logical pathway for its synthesis. The acetyl group at the C3 position can be installed through the oxidation of a corresponding secondary alcohol (II). This alcohol, in turn, can be synthesized via the addition of a methyl nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), to the aldehyde functionality of a 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) precursor (III) libretexts.org.
The core quinoline (B57606) structure of precursor (III) can be disconnected through established synthetic strategies. A common and powerful method for constructing such polysubstituted quinolines is the Vilsmeier-Haack reaction alfa-chemistry.comorganicchemistrytutor.com. This approach suggests that 2-chloro-6-methylquinoline-3-carbaldehyde (III) can be derived from the corresponding N-(4-methylphenyl)acetamide (IV). This retrosynthetic blueprint provides a clear and efficient strategy for the assembly of the target compound from readily available starting materials.
General Synthetic Strategies for 2,3,6-Substituted Quinoline Systems
The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into classical condensation/cyclization reactions and modern transition-metal-mediated approaches.
Annulation Reactions in Quinoline Synthesis
Annulation reactions are fundamental to the construction of the quinoline ring system. Classical named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have long been employed. The Friedländer annulation, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a versatile route to polysubstituted quinolines libretexts.org. More contemporary approaches utilize cascade annulation reactions, such as the three-component reaction of aryl diazonium salts, nitriles, and alkynes, which offers an efficient, additive-free synthesis of multiply substituted quinolines.
Palladium-Catalyzed Approaches to Quinolines
Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to quinoline synthesis has enabled the development of novel and efficient methodologies. These approaches often involve C-H bond activation, cross-coupling reactions, and cyclization cascades. For example, palladium-catalyzed methods have been developed for the one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. Another strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. These methods often proceed under milder conditions than classical approaches and exhibit broad substrate scope and functional group tolerance.
Transition-Metal-Mediated Heterocyclic Synthesis
Beyond palladium, a variety of other transition metals, including copper, rhodium, cobalt, and silver, have been successfully employed in the synthesis of quinoline derivatives adichemistry.comyoutube.com. These metals can catalyze a range of transformations, such as C-H functionalization, carbonylation, and cyclization reactions. For instance, copper-catalyzed one-pot strategies have been reported for the synthesis of substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as a green oxidant. Similarly, cobalt-catalyzed cascade reactions involving C-H activation, carbonylation, and cyclization of anilines and ketones provide an efficient route to diverse quinoline structures youtube.com. These transition-metal-mediated methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures from simple precursors.
Specific Synthetic Routes to this compound
The synthesis of the title compound is predicated on the successful preparation of a key precursor, 2-chloro-6-methylquinoline-3-carbaldehyde.
Preparation of 2-Chloro-6-methylquinoline-3-carbaldehyde Precursors
A highly effective and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction alfa-chemistry.comorganicchemistrytutor.com. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF).
The synthesis commences with the reaction of 4-methylaniline with acetic anhydride (B1165640) to produce N-(4-methylphenyl)acetamide. This acetanilide (B955) is then subjected to the Vilsmeier-Haack conditions. The acetanilide is treated with a pre-formed Vilsmeier reagent (POCl₃ and DMF) and heated. The reaction proceeds through the formation of an imidoyl chloride, followed by an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and cyclized to yield the desired 2-chloro-6-methylquinoline-3-carbaldehyde organicchemistrytutor.com. The reaction mixture is subsequently quenched with ice water, and the solid product is collected by filtration alfa-chemistry.com.
| Starting Material | Reagents | Product | Yield (%) |
| N-(4-methylphenyl)acetamide | 1. POCl₃, DMF2. Heat | 2-Chloro-6-methylquinoline-3-carbaldehyde | Good |
This table summarizes the Vilsmeier-Haack approach to the key precursor.
With the 2-chloro-6-methylquinoline-3-carbaldehyde in hand, the final two steps to achieve this compound can be undertaken.
The first step is the nucleophilic addition of a methyl group to the aldehyde. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) libretexts.orgmasterorganicchemistry.com. The Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the secondary alcohol, 1-(2-chloro-6-methylquinolin-3-yl)ethanol.
The final step is the oxidation of the secondary alcohol to the target ketone. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or reaction with other functional groups in the molecule. Pyridinium chlorochromate (PCC) is a common and effective reagent for this purpose, typically used in a solvent like dichloromethane (B109758) (DCM) libretexts.orgmasterorganicchemistry.com. Alternatively, a Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) at low temperatures, provides another mild and efficient method for this conversion adichemistry.comwikipedia.org.
| Intermediate | Reagents | Product |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | 1. CH₃MgBr, THF2. H₃O⁺ | 1-(2-Chloro-6-methylquinolin-3-yl)ethanol |
| 1-(2-Chloro-6-methylquinolin-3-yl)ethanol | PCC, DCM or (COCl)₂, DMSO, Et₃N | This compound |
This table outlines the final steps in the synthesis of the target compound.
Synthesis via Acetyl Group Introduction at the Quinoline C-3 Position
The direct introduction of an acetyl group at the C-3 position of a pre-formed 2-chloro-6-methylquinoline (B1583817) ring is not a commonly cited method. Instead, the construction of the quinoline ring often incorporates the acetyl group precursor from the initial stages. The Friedländer annulation is a primary example of this approach. wikipedia.orgorganic-chemistry.org This synthesis involves the condensation and subsequent cyclodehydration of a 2-aminoaryl ketone with a compound containing an α-methylene ketone, such as acetylacetone. wikipedia.orgthieme-connect.com
For the synthesis of this compound, the Friedländer reaction would theoretically involve the condensation of 2-amino-5-chloroacetophenone with acetylacetone. This reaction is typically catalyzed by acids or bases. wikipedia.org Modern variations of this method employ catalysts like iron(III) chloride (FeCl₃) or magnesium perchlorate (B79767) (Mg(ClO₄)₂) to achieve good yields under milder conditions. thieme-connect.com This strategy builds the desired polysubstituted quinoline skeleton with the acetyl group already in the correct C-3 position.
Multi-step Reaction Pathways for the Compound's Formation
Multi-step syntheses provide a versatile and more common approach to this compound, starting from readily available materials.
One prominent pathway begins with a substituted acetanilide, specifically N-(p-tolyl)acetamide (4-methylacetanilide). This starting material undergoes a Vilsmeier-Haack reaction, a formylation method using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 2-chloro-6-methylquinoline-3-carbaldehyde. orientjchem.org This intermediate is a crucial building block. The aldehyde group at the C-3 position can then be converted to the target acetyl group. This transformation can be achieved through a two-step sequence: a Grignard reaction with methylmagnesium bromide (CH₃MgBr) to form a secondary alcohol, followed by oxidation of the alcohol to the ketone (ethanone).
Another well-established multi-step route is the Gould-Jacobs reaction, which would start with 4-methylaniline and diethyl (ethoxymethylene)malonate to eventually form 4-hydroxy-6-methylquinolin-2(1H)-one. A series of subsequent reactions, including chlorination and functional group manipulations, would be required to arrive at the final product.
The following table summarizes a plausible multi-step pathway starting from 4-methylacetanilide.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 4-Methylacetanilide | POCl₃, DMF | 2-Chloro-6-methylquinoline-3-carbaldehyde | Vilsmeier-Haack Reaction |
| 2 | 2-Chloro-6-methylquinoline-3-carbaldehyde | 1. CH₃MgBr 2. H₂O | 1-(2-Chloro-6-methylquinolin-3-yl)ethanol | Grignard Reaction |
| 3 | 1-(2-Chloro-6-methylquinolin-3-yl)ethanol | PCC or other mild oxidant | This compound | Oxidation |
Derivatization and Functionalization Strategies of the Ethanone (B97240) Moiety and Quinoline Core
The presence of multiple reactive sites—the acetyl group, the chloro substituent, and the methyl group—makes this compound a versatile scaffold for further chemical modifications.
The carbonyl of the acetyl group is a prime site for functionalization, most notably through condensation reactions.
Chalcone (B49325) Synthesis: The acetyl group can undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic or heterocyclic aldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones. nih.govnih.gov These chalcone derivatives, incorporating the 2-chloro-6-methylquinoline core, are valuable intermediates themselves for the synthesis of other heterocyclic systems. nih.gov
Formation of Heterocycles: The resulting chalcones can be used to construct a variety of five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoles, while reaction with guanidine (B92328) or thiourea (B124793) can lead to pyrimidines. ias.ac.in
Hydrazone Formation: The acetyl ketone can react with various hydrazides, such as isonicotinohydrazide, to form hydrazone derivatives. researchgate.net These reactions are typically carried out in an alcoholic solvent, sometimes with acid catalysis.
Other Reactions: Research on analogous compounds like 1-(2-methyl-4-phenylquinolin-3-yl)ethanone has shown that the acetyl group can participate in more complex transformations, such as oxidative coupling with alcohols in a modified Darzen reaction or undergo unexpected deacetylative rearrangements. rsc.org
The chloro and methyl groups on the quinoline core also offer opportunities for derivatization, although they differ significantly in reactivity.
Chloro Substituent: The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netresearchgate.net This allows for its displacement by a variety of nucleophiles, providing a key route to functionalize this position. Common nucleophiles include:
Amines: Reaction with primary or secondary amines can introduce substituted amino groups.
Alkoxides/Phenoxides: Reaction with sodium methoxide (B1231860) or other alkoxides yields 2-alkoxyquinolines.
Thiols: Thiolates can displace the chloride to form 2-thioether derivatives. The reactivity of the C-2 chloro group is crucial for building more complex molecular architectures and is a common strategy in medicinal chemistry. mdpi.comresearchgate.net
Methyl Substituent: The methyl group at the C-6 position is attached to the benzene (B151609) ring of the quinoline system and is generally unreactive. Transformations typically require more forcing conditions. Potential, though less common, reactions could include:
Oxidation: Strong oxidizing agents could convert the methyl group to a carboxylic acid.
Halogenation: Free-radical halogenation could introduce a halogen to the methyl group, creating a benzylic halide for further substitution. However, modifications at this position are more commonly achieved by starting the synthesis with an appropriately substituted aniline (B41778) precursor rather than by direct functionalization of the methyl group on the formed quinoline ring.
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery. nih.gov The this compound scaffold is an excellent building block for creating such hybrid molecules. The reactive handles of the acetyl and chloro groups are typically exploited for this purpose. ias.ac.inresearchgate.net
Quinoline-Pyrimidine-Morpholine Hybrids: Multi-step syntheses have been developed to link the 2-chloroquinoline (B121035) moiety to both pyrimidine (B1678525) and morpholine (B109124) rings, creating complex molecules with potential biological activity. ias.ac.in
Quinoline-Hydrazone Hybrids: The condensation of the related 2-chloro-6-methylquinoline-3-carbaldehyde with various hydrazides produces a range of hydrazone-containing hybrid molecules. researchgate.netresearchgate.net This same reactivity is applicable to the acetyl group of the title compound.
Quinoline-Azetidinone Hybrids: The formyl precursor has been used to synthesize Schiff bases, which then undergo cycloaddition with chloroacetyl chloride to form β-lactam (azetidin-2-one) rings fused to the quinoline system. orientjchem.org
Quinoline-Pyrazole Hybrids: Chalcones derived from the ethanone moiety can be cyclized with hydrazine derivatives to produce pyrazole-containing hybrid structures. nih.gov
Analytical Techniques for Structural Elucidation of Synthetic Intermediates and the Target Compound
The structural confirmation of this compound and its synthetic intermediates and derivatives relies on a combination of modern analytical techniques. nih.goveurjchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the number and environment of protons, including characteristic shifts for the methyl group, aromatic protons, and the acetyl protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for unambiguous structural assignment. researchgate.netijpsdronline.com
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the acetyl ketone. Other important bands include those for aromatic C=C bonds and the C-Cl bond. researchgate.net
X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. eurjchem.com
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of the synthesized compound. ias.ac.in
The following table provides a summary of the key analytical techniques and their applications.
| Technique | Information Obtained |
|---|---|
| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms, connectivity. researchgate.netijpsdronline.com |
| Mass Spectrometry (MS/HRMS) | Molecular weight and molecular formula confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-Cl). researchgate.net |
| X-Ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. eurjchem.com |
| Elemental Analysis | Verification of empirical formula through elemental composition. ias.ac.in |
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is instrumental in identifying the positions of protons within the molecule. For the this compound scaffold, the aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl group attached to the quinoline ring at the C6 position would likely resonate as a singlet around δ 2.5 ppm. The acetyl methyl protons are also expected to produce a sharp singlet, likely in a similar region, around δ 2.7 ppm. tandfonline.com The proton at the C4 position of the quinoline ring is anticipated to be the most deshielded aromatic proton, appearing as a singlet at a high chemical shift (δ > 8.5 ppm) due to the anisotropic effects of the adjacent carbonyl group and the nitrogen atom.
¹³C NMR spectroscopy provides insight into the carbon framework. The carbonyl carbon of the ethanone group is the most deshielded, with a characteristic chemical shift expected in the δ 195-207 ppm range. tandfonline.com The carbons of the quinoline ring typically resonate between δ 120 and 155 ppm. The carbon bearing the chloro-substituent (C2) and the quaternary carbons (C4a, C8a) would show distinct chemical shifts. The methyl carbon at C6 and the acetyl methyl carbon would appear in the upfield region, generally below δ 30 ppm. tandfonline.comresearchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C6) | ~ 2.5 | Singlet |
| -C(O)CH₃ | ~ 2.7 | Singlet |
| H-5 | ~ 7.8 | Doublet |
| H-7 | ~ 7.6 | Doublet of Doublets |
| H-8 | ~ 8.0 | Doublet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ (at C6) | ~ 22 |
| -C(O)C H₃ | ~ 32 |
| Aromatic C-H | 125-135 |
| Aromatic C (quaternary) | 135-148 |
| C-Cl (C2) | ~ 150 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound would be the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1680-1700 cm⁻¹. Other key absorptions would include C=N stretching of the quinoline ring around 1560-1620 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-Cl stretching band, which typically appears in the fingerprint region between 700 and 850 cm⁻¹. tandfonline.comresearchgate.netorientjchem.org
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound (C₁₂H₁₀ClNO), the molecular ion peak (M⁺) would be expected at m/z ≈ 219.04. A characteristic isotopic pattern for the presence of one chlorine atom would be observed, with an (M+2)⁺ peak at m/z ≈ 221.04, having an intensity of approximately one-third of the M⁺ peak.
Advanced Crystallographic Analysis for Confirmation of Molecular Conformation (where applicable for related compounds)
X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. While the specific crystal structure of this compound is not described in the available literature, analysis of closely related quinoline derivatives offers significant insight into its expected molecular geometry. nih.govnih.govnih.gov
Studies on compounds such as 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone and N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide consistently reveal that the fused quinoline ring system is essentially planar. nih.govnih.gov For example, in a series of N-(3-acetylphenyl)quinoline-2-carboxamides, the maximum deviation from the mean plane of the quinoline ring system was found to be minimal, on the order of 0.015 Å. nih.gov Similarly, the structure of 3-bromomethyl-2-chloro-quinoline shows a dihedral angle between the benzene and pyridine (B92270) rings of the quinoline moiety that is nearly 180°, indicating a high degree of planarity. semanticscholar.org
The orientation of the substituent at the C3 position is a key conformational feature. In the crystal structure of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, the acetyl group is noted to be slightly twisted out of the plane of the quinoline ring. nih.gov The torsion angle (C-C-C=O) of the acetyl group relative to the quinoline plane is a critical parameter. In one of the two independent molecules found in the asymmetric unit of this related compound, the torsion angle was -1.7°, while in the other it was -16.8°, indicating some conformational flexibility. nih.gov This suggests that in this compound, the acetyl group is likely not perfectly coplanar with the quinoline ring, a conformation that helps to minimize steric hindrance. The crystal packing of these related structures is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking between the planar quinoline rings. nih.govnih.gov
Green Chemistry Principles Applied to the Synthesis of Quinoline Derivatives
The synthesis of quinoline derivatives has historically involved methods that require harsh conditions, hazardous reagents, and environmentally harmful solvents. acs.orgorganic-chemistry.org However, modern synthetic chemistry has increasingly embraced the principles of green chemistry to develop more sustainable and efficient protocols. These advancements focus on minimizing waste, reducing energy consumption, and utilizing less toxic materials.
One of the most prominent green techniques applied to quinoline synthesis is the use of microwave irradiation . organic-chemistry.orginnovareacademics.in Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. innovareacademics.in This method has been successfully applied to classic reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. organic-chemistry.orgorganic-chemistry.org
Ultrasound-assisted synthesis is another energy-efficient technique that enhances reaction rates through acoustic cavitation. rsc.orgnih.govmdpi.com This method has been shown to be effective for various steps in quinoline synthesis, offering benefits such as shorter reaction times, milder conditions, and improved yields. rsc.orgnih.gov
The development and use of environmentally benign catalysts and solvents represent a cornerstone of green quinoline synthesis. Water has been employed as a green solvent for Friedländer-type reactions, catalyzed by simple and inexpensive catalysts like iron(III) chloride (FeCl₃·6H₂O). tandfonline.comresearchgate.net Solid acid catalysts, such as Nafion resins, have also been utilized as reusable and eco-friendly alternatives to traditional acid catalysts in microwave-mediated Friedländer reactions. organic-chemistry.orgsemanticscholar.org The transition-metal-free indirect Friedländer synthesis, which uses 2-aminobenzylic alcohol derivatives and ketones or alcohols in the presence of a base, further exemplifies a move towards more sustainable practices by avoiding potentially toxic and expensive metal catalysts. acs.org
Furthermore, solvent-free or "neat" reaction conditions are being explored to eliminate the need for organic solvents altogether. organic-chemistry.org These reactions, often facilitated by grinding or microwave irradiation, reduce volatile organic compound (VOC) emissions and simplify product work-up. researchgate.nettandfonline.com Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are also inherently green as they reduce the number of synthetic steps, conserve resources, and minimize waste generation. researchgate.net
Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Methylquinolin 3 Yl Ethanone and Its Analogs
Fundamental Principles of Structure-Activity Relationships in Quinoline (B57606) Derivatives
Quinoline, a bicyclic heterocyclic aromatic compound, serves as a versatile scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comijresm.com The biological activity of quinoline derivatives is highly dependent on the nature, position, and stereochemistry of the substituents attached to the quinoline ring. biointerfaceresearch.com
Key structural features that are often modulated in SAR studies of quinolines include:
Substitution Pattern: The position of substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus significantly impacts activity. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is crucial for activity. youtube.com
Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a critical role. For example, the introduction of fluorine can enhance metabolic stability and potency. acs.org
Three-Dimensional Conformation: The spatial arrangement of atoms and functional groups influences how the molecule interacts with its biological target.
Impact of Substituent Position and Nature on Potential Biological Activity
The specific substitution pattern of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone, with a chloro group at C-2, a methyl group at C-6, and an ethanone (B97240) moiety at C-3, dictates its potential pharmacological profile. The following subsections delve into the individual contributions of these key functional groups.
In the context of 2-chloroquinoline-3-carbaldehydes, the chlorine atom at the C-2 position is known to be readily displaced by various nucleophiles, making it a versatile handle for further chemical modifications and the synthesis of a diverse range of derivatives. nih.govnih.gov This reactivity allows for the introduction of different functional groups at this position, enabling the exploration of a wider chemical space in SAR studies. Research on 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones has shown that the chloro group is a key part of the scaffold for developing novel therapeutics. nih.gov
The electronic effect of the chloro group can also influence the binding affinity of the molecule to its biological target. For some quinoline derivatives, the presence of a halogen at specific positions can enhance interactions with receptor sites, potentially leading to increased potency.
The methyl group at the C-6 position is another important determinant of the biological activity of this compound. The position of a methyl group on the quinoline ring can significantly alter its biological properties. biu.ac.il The C-6 position is located on the benzene ring of the quinoline scaffold.
A methyl group is generally considered to be a small, lipophilic, and electron-donating group. Its presence can influence the molecule's:
Metabolic Stability: Methyl groups can sometimes block sites of metabolism, leading to a longer half-life of the compound in the body.
Steric Interactions: The methyl group can provide favorable steric interactions with the target protein, enhancing binding affinity. Conversely, it could also introduce steric hindrance that prevents optimal binding.
Studies on other quinoline derivatives have shown that methylation at specific positions can have a profound impact on activity. For example, in some anticancer indole-quinoline derivatives, methyl substitution at C-5 showed more potent activity than C-6 substitution. biointerfaceresearch.com
The ethanone (or acetyl) group at the C-3 position is a critical feature of the this compound scaffold. The C-3 position is on the pyridine ring of the quinoline nucleus. A substituent at the 3-position of the quinoline ring has been identified as a critical structural feature in some series of quinoline derivatives. acs.orgnih.gov
The ethanone moiety consists of a carbonyl group and a methyl group. This functional group can participate in various non-covalent interactions with a biological target, including:
Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the receptor, such as amino acid residues like serine, threonine, or tyrosine.
Dipole-Dipole Interactions: The polar nature of the carbonyl group can lead to favorable dipole-dipole interactions within the binding pocket.
Hydrophobic Interactions: The methyl part of the ethanone group can engage in hydrophobic or van der Waals interactions with nonpolar regions of the receptor.
The presence and orientation of the ethanone group can therefore play a significant role in determining the binding affinity and selectivity of the compound for its target.
Comparative SAR Analysis with Other Substituted Quinoline Derivatives
To better understand the SAR of this compound, it is useful to compare its structural features with those of other biologically active quinoline derivatives.
| Compound/Derivative Class | Substitution Pattern | Key SAR Findings | Potential Biological Activity |
| 4-Aminoquinolines | Typically a chlorine at C-7 and a substituted amino group at C-4. | The 7-chloro group is essential for high antimalarial potency. The nature of the side chain at C-4 influences activity and toxicity. youtube.com | Antimalarial nih.gov |
| Fluoroquinolones | A fluorine atom at C-6 and often a carboxylic acid at C-3. | The C-6 fluoro group enhances antibacterial activity. The C-7 substituent influences the antibacterial spectrum. | Antibacterial |
| 2-Substituted Quinolines | Various substituents at the C-2 position. | Heteroaryl substitutions at C-2 can increase lipophilicity and DNA binding properties, enhancing anticancer activity. biointerfaceresearch.com | Anticancer ijresm.com |
| 8-Hydroxyquinolines | A hydroxyl group at the C-8 position. | The hydroxyl group at C-8 leads to potent anticancer potential. Bromination further enhances cytotoxic effects. researchgate.net | Anticancer researchgate.net |
This comparative analysis highlights that specific substitution patterns on the quinoline ring are often associated with particular biological activities. The combination of a 2-chloro, 6-methyl, and 3-ethanone substitution in the target compound suggests a unique pharmacological profile that may differ from these well-established classes of quinoline derivatives.
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the analysis of its structural components, the key pharmacophoric features of the this compound scaffold can be hypothesized as:
A Hydrogen Bond Acceptor: The oxygen atom of the ethanone group at C-3.
Aromatic/Hydrophobic Regions: The quinoline ring system itself, which can engage in π-π stacking and hydrophobic interactions.
A Halogen Bond Donor/Electron-Withdrawing Center: The chlorine atom at C-2.
A Hydrophobic Feature: The methyl group at C-6.
Pharmacophore modeling studies on other quinoline derivatives have identified similar key features. For instance, a pharmacophore model for certain antioxidant quinoline derivatives included an aromatic ring and three hydrogen bond acceptors. nih.gov Another study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors developed a five-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The 2-chloroquinoline (B121035) moiety has been identified as an active pharmacophore for dual inhibition of MPro and PLPro enzymes from SARS-CoV-2. nih.gov
The specific spatial arrangement of these features in this compound is crucial for its interaction with a biological target. Further computational and experimental studies would be necessary to validate this hypothetical pharmacophore and to fully elucidate the SAR of this compound.
Mechanistic Investigations of Biological Activities Associated with Quinoline Based Ethanones
Exploration of Potential Biological Targets and Pathways
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govdp.tech This versatility is a key reason for its broad spectrum of pharmacological effects. dp.techresearchgate.net Research has identified several key enzymes, receptors, and nucleic acids as primary targets for various quinoline derivatives.
Key biological targets include:
Topoisomerases: Enzymes like DNA gyrase and topoisomerase IV in bacteria, and human topoisomerases I and II in cancer cells, are critical targets. nih.govresearchgate.netnih.gov Quinolines can interfere with the DNA cleavage and re-ligation cycle of these enzymes, leading to cell death.
Kinases: A vast number of cellular signaling pathways are regulated by protein kinases, and their dysregulation is a hallmark of cancer. Quinoline derivatives have been developed as inhibitors of various kinases, including tyrosine kinases, which are involved in tumor growth and proliferation. nih.govarabjchem.org
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and certain amino acids. Its inhibition starves cells of necessary building blocks, a mechanism exploited in both antimicrobial and anticancer therapies. research-nexus.netrsc.org
Heme Detoxification Pathway: In the malaria parasite Plasmodium falciparum, quinoline-based drugs like chloroquine (B1663885) interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, leading to parasite death. nih.gov
Other Enzymes: Functional proteomics approaches have identified additional selective targets for quinoline drugs, including aldehyde dehydrogenase (ALDH) and NAD(P)H dehydrogenase (quinone) 2 (QR2), which could provide new insights into their mechanisms of action. nih.gov
The specific biological activity of a quinoline derivative is determined by its substitution pattern, which dictates its binding affinity and selectivity for these various targets.
Mechanisms of Antimicrobial Action of Quinoline Derivatives (e.g., DNA Gyrase and Topoisomerase IV Inhibition)
The antibacterial action of the quinolone class of antibiotics is one of the most extensively studied mechanisms associated with the quinoline scaffold. These agents primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov
DNA Gyrase: This enzyme is essential in bacteria for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov DNA gyrase is the primary target of quinolones in most Gram-negative bacteria. nih.gov
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication. It is the main target for quinolones in many Gram-positive bacteria.
The mechanism of inhibition involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA. Quinolones bind to this complex and stabilize it, preventing the re-ligation of the DNA strands that the enzyme has cleaved. nih.gov This stabilization traps the enzyme on the DNA, leading to a halt in replication and the generation of lethal double-strand breaks in the bacterial chromosome, ultimately causing rapid cell death. nih.gov The development of novel quinoline derivatives often aims to overcome resistance, which typically arises from mutations in the genes encoding these target enzymes. nih.gov Some research also focuses on creating dual inhibitors that target both DNA gyrase and other essential enzymes like DHFR to enhance antimicrobial efficacy. research-nexus.netrsc.org
Table 1: Antimicrobial Activity of Selected Quinoline Derivatives
This table is representative of activities reported for the quinoline class and is for illustrative purposes.
| Compound Type | Target Organism(s) | Mechanism of Action | Reported MIC/IC50 Values |
| Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum bacteria | DNA gyrase/Topoisomerase IV inhibition | Varies by species |
| Novel Quinoline-Thiadiazole Hybrids | E. coli, P. aeruginosa | DNA gyrase inhibition | MIC = 6.25 µg/mL |
| 3-Pyranyl Indole Derivatives with Quinoline Moiety | S. aureus, B. cereus, E. coli | Not specified; general antimicrobial | MIC = 12.4 - 16.5 µM |
| Novel Quinoline Derivatives (Compound 14) | Bacteria and Fungi | DNA gyrase inhibition | MIC = 0.66-3.98 µg/mL |
Mechanistic Insights into Potential Anticancer Activity (e.g., DNA binding, enzyme inhibition)
Quinoline derivatives have emerged as promising scaffolds in the development of new anticancer agents due to their ability to target multiple processes involved in tumor progression. researchgate.netarabjchem.org Their mechanisms are diverse and often multi-targeted, which can be an advantage in treating complex diseases like cancer.
Enzyme Inhibition: As mentioned, quinolines can inhibit enzymes crucial for cancer cell survival.
Topoisomerase Inhibition: Similar to their antibacterial action, some quinoline derivatives can inhibit human topoisomerases. This leads to DNA damage and triggers apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net
Kinase Inhibition: By blocking the activity of tyrosine kinases and other kinases in oncogenic signaling pathways, quinoline compounds can halt cell cycle progression, inhibit proliferation, and prevent metastasis. nih.govarabjchem.org
Induction of Apoptosis: Many quinoline-based compounds exert their anticancer effects by inducing apoptosis. ijrpr.com This can occur through the intrinsic pathway, which involves disrupting the mitochondrial membrane potential and activating caspases, or the extrinsic pathway. ijrpr.com This process is often characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). ijrpr.com
DNA Binding and Damage: Some quinoline structures can intercalate into DNA or bind to specific DNA structures like G-quadruplexes, which are prevalent in telomeres and oncogene promoter regions. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.
Other Mechanisms: Quinoline derivatives have also been shown to inhibit angiogenesis (the formation of new blood vessels that supply tumors) and disrupt cancer cell migration, further contributing to their antitumor effects. arabjchem.org
Mechanisms Underlying Other Reported Biological Activities of Quinoline Scaffolds (e.g., Antiviral, Anti-inflammatory, Antimalarial, Antitubercular)
The structural versatility of the quinoline ring has led to its incorporation into drugs for a wide array of diseases. nih.govdp.techrsc.org
Antimalarial Activity: The mechanism of classic quinoline antimalarials like chloroquine and quinine (B1679958) is primarily linked to the parasite's life cycle in red blood cells. nih.gov These drugs accumulate in the acidic food vacuole of the parasite. nih.gov Inside the vacuole, they are thought to interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin. The buildup of toxic heme leads to oxidative stress and parasite death. nih.gov Resistance can emerge through mechanisms that increase the efflux of the drug from the vacuole. malariaworld.org More recent research has explored other potential targets, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). malariaworld.org
Antitubercular Activity: The quinoline scaffold is present in bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis. Its mechanism involves the inhibition of the proton pump of mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis. This represents a novel mechanism distinct from other antitubercular agents. Many other quinoline derivatives show promise in this area, though their specific targets may vary. nih.govresearchgate.net
Anti-inflammatory Activity: Some quinoline derivatives exhibit anti-inflammatory properties, which may be linked to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. The precise mechanisms can vary significantly depending on the specific chemical structure. researchgate.netbiointerfaceresearch.com
Antiviral Activity: The antiviral potential of quinolines has been explored against various viruses. nih.govresearchgate.net The mechanisms are not always fully elucidated but can include inhibiting viral entry into host cells, blocking viral replication enzymes like polymerases or proteases, or modulating the host's immune response.
Investigation of Specific Interactions of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone with Biological Macromolecules (e.g., proteins, nucleic acids)
While extensive experimental data on the specific macromolecular interactions of this compound are not widely published, computational studies have begun to shed light on its potential biological activity. Research indicates that this compound exhibits potential in both the antimicrobial and anticancer domains. smolecule.com
Molecular docking studies have been employed to predict how this compound might interact with biological targets at a molecular level. These in silico investigations have shown that the compound can effectively bind to the active sites of target proteins involved in cancer pathways. smolecule.com Specifically, these docking studies have highlighted its potential as an inhibitor for certain protein kinases. smolecule.com The binding affinity and mode of interaction predicted by these computational models suggest that the ethanone (B97240) group and the substituted quinoline ring play crucial roles in positioning the molecule within the enzyme's active site, potentially disrupting its catalytic function and thereby inhibiting cancer-related signaling pathways. smolecule.com These computational findings provide a strong rationale for its further synthesis and experimental evaluation as a potential therapeutic agent.
Computational Chemistry and Molecular Modeling Studies of 1 2 Chloro 6 Methylquinolin 3 Yl Ethanone
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov For 1-(2-Chloro-6-methylquinolin-3-yl)ethanone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. researchgate.netdergipark.org.tr These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The optimized structure reveals the spatial arrangement of the quinoline (B57606) core, the chloro and methyl substituents, and the ethanone (B97240) group. Electronic properties such as dipole moment, polarizability, and the distribution of atomic charges can also be calculated. These properties are essential for understanding how the molecule will interact with its environment, including solvents and biological receptors. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C=O | Carbonyl group carbon-oxygen bond | ~1.23 Å |
| C-Cl | Quinoline ring carbon-chlorine bond | ~1.74 Å |
| C-C (ethanone) | Acetyl group carbon-carbon bond | ~1.51 Å |
| Bond Angles | ||
| O=C-C | Angle within the ethanone group | ~120° |
| Cl-C-N | Angle at the chloro-substituted carbon | ~115° |
| C-C-C (ring) | Angle within the quinoline ring system | ~120° |
Note: The values presented are typical for similar molecular fragments and would be precisely determined through specific DFT calculations for the title compound.
HOMO-LUMO Analysis and Reactivity Prediction
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comajchem-a.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ajchem-a.com These parameters provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. researchgate.netresearchgate.net
Table 2: Calculated Quantum Chemical Reactivity Descriptors (Theoretical)
| Parameter | Formula | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system |
Note: These descriptors are derived from the calculated HOMO and LUMO energies of the compound.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Ligand-Protein Binding Mode Analysis
For this compound, molecular docking studies can be performed to investigate its binding mode within the active site of various potential protein targets, such as kinases or DNA gyrase, which are often implicated in cancer and bacterial infections, respectively. smolecule.comresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket.
The results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. This analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. amazonaws.com Visualizing these interactions provides a detailed understanding of how the compound achieves its biological effect at the molecular level.
Prediction of Binding Affinities and Interactions with Potential Biological Targets
Docking simulations provide a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. researchgate.net By docking this compound against a panel of known drug targets, researchers can prioritize the most likely biological targets for further experimental validation.
For instance, general docking studies on related quinoline compounds have suggested potential inhibitory activity against specific kinases. smolecule.com A detailed study on the title compound would identify the key amino acid residues involved in the binding and quantify the strength of the interaction, offering a rational basis for its potential therapeutic applications.
Table 3: Example of Molecular Docking Results (Hypothetical Target: Protein Kinase)
| Parameter | Description |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Lys72, Glu91, Leu135, Val180 |
| Hydrogen Bonds | Carbonyl oxygen with Lys72 backbone NH |
| Hydrophobic Interactions | Quinoline ring with Leu135; Methyl group with Val180 |
| Pi-Pi Stacking | Quinoline ring with Phe80 |
Note: This table is illustrative. The specific binding energy and interacting residues would depend on the chosen protein target and the docking software used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
For a class of compounds like quinoline derivatives, a QSAR model can be developed using a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound. This predictive capability is highly valuable as it allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially improved potency, reducing the time and cost associated with experimental testing. nih.gov While specific QSAR studies including this compound are not widely published, the methodology is broadly applied to the quinoline class of compounds. researchgate.net
In Silico Screening and Virtual Library Design based on the Quinoline Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govorientjchem.org The inherent versatility of the quinoline nucleus allows for structural modifications, making it an ideal framework for drug design and discovery. orientjchem.org Computational techniques, particularly in silico screening and virtual library design, have emerged as powerful tools to efficiently explore the chemical space surrounding this privileged scaffold, accelerating the identification of novel therapeutic agents. nih.govbenthamdirect.com The compound this compound serves as a valuable starting point for these computational endeavors due to its distinct structural features, which are amenable to diverse chemical modifications. smolecule.com
The core principle of virtual library design is the systematic, in silico generation of a large, diverse collection of chemical structures based on a common scaffold. Starting with a core structure like this compound, a virtual library is constructed by attaching various functional groups or fragments (R-groups) at specific positions on the quinoline ring. This process allows for the exploration of a vast number of potential derivatives without the immediate need for laborious and costly chemical synthesis.
Once a virtual library is designed, it is subjected to a battery of computational screening methods to identify promising candidates with the potential for desired biological activity. These methods are crucial for prioritizing compounds for subsequent experimental validation. researchgate.net Key in silico techniques employed in the screening of quinoline-based virtual libraries include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netmdpi.com For instance, docking studies on quinoline derivatives have been used to predict their binding modes within the active sites of enzymes like kinases, which are often implicated in cancer pathways. smolecule.comtandfonline.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific biological target. This model is then used as a filter to rapidly screen large virtual libraries for compounds that match the required pharmacophoric features. tandfonline.com
3D-QSAR (Quantitative Structure-Activity Relationship): Three-dimensional quantitative structure-activity relationship studies establish a mathematical correlation between the 3D structural properties of a set of molecules and their biological activities. mdpi.com Models like Comparative Molecular Field Analysis (CoMFA) can be developed from a training set of known active quinoline compounds and then used to predict the activity of newly designed virtual compounds. mdpi.com
ADMET Prediction: The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov Computational tools are used to predict these pharmacokinetic and toxicological parameters for the virtual compounds, helping to eliminate candidates with unfavorable drug-like profiles early in the process. benthamdirect.com
Several research efforts have demonstrated the successful application of these in silico strategies to quinoline-based scaffolds for identifying potential drug candidates across various therapeutic areas.
One study focused on designing novel quinoline derivatives as potential anticancer agents by employing a multistage in silico approach. tandfonline.com This involved creating pharmacophore models and 3D-QSAR analyses from a dataset of known c-Kit kinase inhibitors. The developed models were then used to screen a virtual library.
| Computational Method | Key Finding | Result |
| Pharmacophore Modeling | Generation of the most promising model | ADDHR_1 model with a survival score of 5.6812 |
| 3D-QSAR | High predictive power of the model | Q² = 0.6547, R² = 0.9947 |
| R-group Enumeration | Generation of a novel compound library | 7,564 new compounds created |
| Molecular Docking & MM-GBSA | Identification of the top-scoring novel compound | Compound A1 with a binding score of -9.30 kcal/mol |
| Virtual Screening of ZINC database | Identification of potential candidates | ZINC65798256 identified with promising docking score and interactions |
In another study, a 3D-QSAR model was developed based on 33 quinoline compounds with anti-gastric cancer activity. mdpi.com The insights gained from the CoMFA contour maps were used to design five new quinoline compounds with potentially improved biological activity. These newly designed compounds were then subjected to further computational analysis.
| Computational Step | Purpose | Key Metric/Result |
| 3D-QSAR Model Generation | Correlate structure with anti-gastric cancer activity | Cross-validated correlation coefficient (Q²) = 0.625 |
| Coefficient of determination (R²) = 0.913 | ||
| Virtual Design | Design of new compounds based on QSAR insights | 5 new quinoline compounds were developed |
| Molecular Docking & MD Simulations | Explore potential binding to serine/threonine protein kinase | Confirmed potential interaction with the target protein |
Furthermore, in silico methods have been applied to design multi-target inhibitors for cancer based on the quinoline scaffold. nih.gov Researchers designed a series of 12 new derivatives and evaluated their potential to interact with three key cancer-related proteins: topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2).
| Target Protein | Docking Score Range (kcal/mol) |
| Topoisomerase I | -9.0 to -10.3 |
| BRD4 | -6.6 to -8.0 |
| ABCG2 | -8.0 to -10.0 |
These studies underscore the power of using scaffolds like this compound as a foundation for building and screening virtual libraries. This computational approach allows for the rapid and cost-effective identification of promising lead compounds, significantly streamlining the initial phases of the drug discovery pipeline and paving the way for the development of novel therapeutics. orientjchem.org
Future Research Directions and Advanced Translational Perspectives
Development of Novel Synthetic Routes and Catalytic Approaches for 1-(2-Chloro-6-methylquinolin-3-yl)ethanone Analogues
The generation of a diverse library of analogues based on the this compound scaffold is paramount for exploring its full potential. While classical quinoline (B57606) syntheses are well-established, future research should focus on modern, efficient, and sustainable methodologies. frontiersin.org Recent advancements in organic synthesis offer a rich toolbox for this purpose.
Transition-metal catalysis, in particular, provides powerful methods for C-H bond activation and functionalization, allowing for the direct modification of the quinoline core with high precision and atom economy. mdpi.com Catalytic systems based on cobalt, ruthenium, copper, and nickel can facilitate the introduction of new substituents, enabling the synthesis of novel derivatives that would be difficult to access through traditional routes. mdpi.comnih.gov Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents or reusable solid-acid catalysts, can streamline the synthesis of quinoline derivatives like those based on the Friedländer annulation. mdpi.comtandfonline.com
Multicomponent reactions (MCRs) represent another highly efficient strategy, enabling the construction of complex, functionalized quinoline scaffolds in a single step from multiple starting materials. nih.gov These reactions are known for their high atom economy and ability to rapidly generate structural diversity. nih.gov By strategically selecting different anilines, carbonyl compounds, and other building blocks, MCRs can be employed to produce a wide array of analogues of the target compound for subsequent screening and evaluation. An iron-catalyzed, one-pot condensation of 2-aminoarylketones and active methylene (B1212753) compounds in water is an example of an environmentally benign approach to produce related quinoline structures. researchgate.net
Table 1: Modern Catalytic Approaches for Quinoline Analogue Synthesis
| Catalytic System | Reaction Type | Potential Application for Analogues | Key Advantages |
|---|---|---|---|
| Cobalt(III) | C-H Activation/Annulation | Cyclization of substituted anilines and ketones to form diverse quinoline cores. mdpi.com | High functional group tolerance, high yields. mdpi.com |
| Copper Iodide (CuI) / L-proline | Tandem Reaction | Synthesis of functionalized quinolines from enamino esters and ortho-halogenated carbonyls. tandfonline.com | One-pot synthesis, access to complex substitution patterns. tandfonline.com |
| p-Sulfonic acid calix crimsonpublishers.comarene | Microwave-Assisted MCR | Solvent-free synthesis of 2,4-disubstituted quinolines from anilines, aldehydes, and styrenes. tandfonline.com | Recyclable catalyst, rapid reaction times, solvent-free conditions. tandfonline.com |
| Iron(III) Chloride (FeCl3·6H2O) | Friedländer Condensation | Environmentally friendly synthesis from 2-aminoarylketones and active methylene compounds in water. researchgate.net | Inexpensive, non-toxic catalyst, green solvent. researchgate.net |
| Nickel-based Catalysts | C-H Functionalization | Direct and regioselective introduction of alkyl, aryl, or other groups onto the quinoline ring. nih.gov | Mild reaction conditions, high regioselectivity. nih.gov |
Advanced SAR and QSAR Studies with Integrated Cheminformatics Approaches
To rationally design more potent and selective analogues of this compound, it is crucial to understand the relationship between their chemical structure and biological activity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools for this purpose. nih.gov By analyzing a dataset of synthesized analogues and their corresponding biological activities, QSAR models can be developed to predict the activity of new, untested compounds. asianpubs.orgnih.gov
Future research should involve developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These models correlate the 3D steric and electrostatic properties of molecules with their biological activity, providing detailed insights into the structural features required for optimal interaction with a biological target. nih.gov For instance, QSAR studies on other 2-chloroquinoline (B121035) derivatives have successfully identified key structural requirements for antitubercular activity, demonstrating the utility of this approach. nih.gov Similar studies on 7-chloro-4-aminoquinolines and 8-hydroxyquinoline (B1678124) chloro-derivatives have provided valuable models for antimalarial and antimicrobial activity, respectively. asianpubs.orgbepls.com
The integration of cheminformatics is essential for managing the large datasets generated in these studies. azolifesciences.com Cheminformatics tools facilitate virtual screening of large compound libraries, filtering for molecules with desirable drug-like properties (e.g., solubility, membrane permeability) and predicting absorption, distribution, metabolism, and excretion (ADME) profiles. azolifesciences.comresearchgate.net This in silico approach significantly reduces the time and cost associated with experimental screening and prioritizes the synthesis of candidates with a higher probability of success. azolifesciences.com
Table 2: Hypothetical Workflow for a QSAR Study
| Step | Description | Tools and Techniques | Objective |
|---|---|---|---|
| 1. Data Set Preparation | Synthesize a diverse set of analogues of this compound and measure their biological activity (e.g., IC50 against a specific cancer cell line). | Organic synthesis, in vitro biological assays. | Generate a high-quality dataset for model building. |
| 2. Molecular Modeling | Generate 3D structures of all compounds in the dataset and optimize their geometry to the lowest energy conformation. | Molecular mechanics software (e.g., Spartan, Chem3D). | Create accurate 3D representations of the molecules. |
| 3. Descriptor Calculation | Calculate various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) that characterize the physicochemical properties of the molecules. | Software like PaDEL Descriptor, Molinspiration. nih.govresearchgate.net | Quantify the structural features of each molecule. |
| 4. Model Development | Divide the dataset into a training set and a test set. Use statistical methods to build a mathematical model correlating the descriptors with biological activity. | Partial Least Squares (PLS) regression, Multiple Linear Regression (MLR). nih.govasianpubs.org | Develop a predictive equation (the QSAR model). |
| 5. Model Validation | Assess the statistical significance and predictive power of the model using the test set and cross-validation techniques (e.g., leave-one-out). | Statistical parameters (r², q², SEE, F-value). | Ensure the model is robust, stable, and has good predictive ability. |
Elucidation of Broader Biological Pathways and Polypharmacology
Quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting they interact with multiple biological targets. thinkindiaquarterly.orgnih.gov A critical future direction is to move beyond primary activity screening and elucidate the specific molecular pathways modulated by this compound and its analogues.
Given the prevalence of the quinoline scaffold in kinase inhibitors, a key area of investigation should be its effect on various protein kinases. nih.govresearchgate.netresearchgate.net Many cancers are driven by aberrant kinase signaling, and quinoline-based molecules have been developed as inhibitors of crucial pathways like EGFR, VEGFR, and PI3K/AkT/mTOR. nih.gov Advanced techniques such as chemical proteomics, thermal shift assays, and kinome profiling can be used to identify the direct protein targets of the compound within the cell. Subsequent cell-based assays and transcriptomic analysis can then map the downstream effects on signaling cascades that regulate processes like cell proliferation, apoptosis, and angiogenesis.
This deep mechanistic understanding will also illuminate the compound's potential for polypharmacology—the ability of a single molecule to interact with multiple targets. nih.gov While polypharmacology can lead to enhanced therapeutic efficacy through synergistic effects on different pathways, it can also be responsible for off-target toxicities. A comprehensive characterization of the compound's target profile is therefore essential for its development as a safe and effective therapeutic agent.
Design and Synthesis of Multi-Target Directed Ligands incorporating the Quinoline Core
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). jocpr.com MTDLs are single chemical entities rationally designed to modulate multiple disease-relevant targets simultaneously, offering potential advantages over combination therapies. nih.govresearchgate.net The quinoline core is an excellent scaffold for MTDL design due to its proven bioactivity and synthetic tractability. nih.govrsc.org
Future research should explore the use of the this compound structure as a pharmacophore to be integrated into MTDLs. jocpr.com This can be achieved through several design strategies, including:
Pharmacophore Hybridization: Covalently linking the quinoline scaffold to another distinct pharmacophore known to inhibit a complementary target. For example, in cancer therapy, the quinoline moiety could target a specific kinase while a linked pharmacophore inhibits a protein involved in angiogenesis or drug resistance.
Scaffold Merging: Fusing the quinoline core with another heterocyclic system to create a novel molecule with affinity for multiple targets.
Successful examples include quinoline-indole derivatives for Alzheimer's disease that combine antioxidant, metal-chelating, and neuroprotective properties, and quinoline-O-carbamate hybrids that dually inhibit acetylcholinesterase and possess anti-inflammatory effects. nih.govresearchgate.net A methodical design process involving computational modeling is crucial for optimizing the linker length and composition to ensure proper interaction with all intended targets. jocpr.com
Exploration of the Compound in Materials Science or Chemical Biology Applications (e.g., Chemical Probes)
Beyond therapeutic applications, the unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for materials science and chemical biology. nih.govwikipedia.org Quinolines are known to be fluorescent, and their properties can be finely tuned through chemical modification. crimsonpublishers.comnih.govcrimsonpublishers.com
A significant future direction is the development of fluorescent chemical probes based on the this compound core. crimsonpublishers.com Such probes are invaluable tools for real-time visualization of biological processes in living cells with high sensitivity and specificity. crimsonpublishers.com By appending specific recognition moieties, analogues could be engineered to act as:
Sensors for Metal Ions: Designing probes that exhibit a fluorescent response upon binding to specific metal ions like Zn²⁺, which plays a crucial role in many biological processes. nanobioletters.com
Probes for Reactive Oxygen Species (ROS): Creating molecules that react with specific ROS (e.g., hypochlorous acid) to produce a "turn-on" fluorescent signal, enabling the study of oxidative stress. researchgate.net
Organelle-Specific Stains: Developing probes that selectively accumulate in and visualize specific cellular compartments, such as lipid droplets or lysosomes. crimsonpublishers.comcrimsonpublishers.com
In materials science, quinoline derivatives are used in the synthesis of dyes. wikipedia.org The scaffold can also be incorporated into metal complexes to create materials with novel optical and electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or solar cells. tandfonline.com The specific substitution pattern of this compound offers a unique starting point for creating new functional materials through coordination chemistry or polymerization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2-Chloro-6-methylquinolin-3-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, quinoline derivatives are often functionalized using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction optimization involves controlling temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents to minimize side products like over-acylated byproducts. Post-synthesis purification employs column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, the acetyl group () appears at ~200–210 ppm in C NMR, while aromatic protons in the quinoline ring resonate between 7.5–8.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 233.05 for C₁₂H₁₀ClNO) and fragmentation patterns to validate structural motifs .
- IR Spectroscopy : Stretching vibrations for C=O (~1680–1720 cm⁻¹) and C-Cl (~550–750 cm⁻¹) provide functional group verification .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example:
- Data Contradiction Analysis : Discrepancies between experimental and predicted bond lengths (e.g., C-Cl: 1.72 Å experimental vs. 1.79 Å DFT-calculated) are resolved by iterative refinement cycles in SHELXL, adjusting thermal parameters and occupancy factors. Hydrogen bonding networks are validated using ORTEP-3 for graphical representation of electron density maps .
- Example Table :
| Parameter | Experimental (Å) | DFT-Calculated (Å) |
|---|---|---|
| C-Cl Bond | 1.72 | 1.79 |
| Quinoline Ring Torsion | 179.5° | 177.8° |
Q. What strategies address discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer : Discrepancies arise from solvent effects, conformational dynamics, or basis set limitations in DFT calculations. Mitigation strategies include:
- Solvent Correction : Apply the IEF-PCM model in Gaussian or ORCA to simulate solvent (e.g., CDCl₃) effects on chemical shifts .
- Conformational Averaging : Use molecular dynamics (MD) simulations (e.g., in GROMACS) to generate Boltzmann-weighted ensembles for NMR prediction .
- Validation Tools : Cross-check with databases like NIST Chemistry WebBook for reference spectra .
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition onset temperatures. Coupled with differential scanning calorimetry (DSC), endothermic peaks (e.g., ~200°C) correlate with melting or phase transitions. Gas chromatography-mass spectrometry (GC-MS) of evolved gases during pyrolysis detects fragments like CO, HCl, or methyl radicals, revealing degradation mechanisms .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
